Benzene-1,4-disulfonic acid, also known as 1,4-benzenedisulfonic acid, is an aromatic sulfonic acid characterized by the presence of two sulfonyl groups (-SO₃H) attached to the benzene ring at the 1 and 4 positions. Its chemical formula is , and it is a white crystalline solid that is highly soluble in water. This compound is a member of the benzenesulfonic acid family and exhibits strong acidic properties, making it useful in various chemical applications .
Benzene-1,4-disulfonic acid is primarily synthesized through the sulfonation of benzene using concentrated sulfuric acid or sulfur trioxide. The reaction proceeds as follows:
This method allows for the selective introduction of sulfonyl groups at the para positions on the benzene ring .
Benzene-1,4-disulfonic acid has several important applications:
Interaction studies involving benzene-1,4-disulfonic acid focus on its behavior in different chemical environments and its interactions with various substrates. For example, it has been investigated for its role in forming metal-organic frameworks where it acts as a linker between metal nodes. This property is valuable in developing new materials for catalysis and energy storage applications .
Benzene-1,4-disulfonic acid can be compared with several similar compounds within the family of benzenesulfonic acids. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Benzenesulfonic Acid | C₆H₆O₃S | Simplest aromatic sulfonic acid |
Benzene-1-sulfonic Acid | C₆H₅SO₃H | Contains one sulfonyl group at position 1 |
Benzene-2-sulfonic Acid | C₆H₅SO₃H | Contains one sulfonyl group at position 2 |
Benzene-1,3-disulfonic Acid | C₆H₄(SO₃H)₂ | Sulfonyl groups at positions 1 and 3 |
Benzene-1,4-disulfonic acid is unique due to its symmetrical structure and dual sulfonyl groups positioned para to each other on the benzene ring. This configuration enhances its ability to participate in electrophilic substitution reactions more effectively than its ortho or meta counterparts .
Benzene-1,4-disulfonic acid features a planar benzene ring structure with two sulfonic acid groups attached at opposite positions [1] [2]. The molecular geometry exhibits tetrahedral sulfur centers, each bonded to the aromatic carbon, two oxygen atoms through double bonds, and one hydroxyl group [30]. The compound's IUPAC name is benzene-1,4-disulfonic acid, with the SMILES notation C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O [3] [6].
The InChI key for this compound is OATNQHYJXLHTEW-UHFFFAOYSA-N, providing a unique identifier for its molecular structure [1] [3] [6]. X-ray crystallographic studies of related benzenesulfonic acid compounds confirm that the sulfur atoms maintain tetrahedral geometry with characteristic bond distances: carbon-sulfur bonds at approximately 1.75 Å, sulfur-oxygen double bonds averaging 1.43 Å, and sulfur-hydroxyl bonds at 1.55 Å [30].
The symmetrical para-substitution pattern results in a highly ordered molecular structure that enhances the compound's stability and reactivity in electrophilic substitution reactions . This positioning allows for optimal resonance stabilization through the aromatic system, contributing to the molecule's overall stability .
Crystallographic analysis of benzene-1,4-disulfonic acid derivatives reveals important structural parameters [32] [34]. Studies on related para-benzenedisulfonic acid compounds show crystalline systems with specific unit cell parameters [32]. For tetrachloro derivatives of para-benzenedisulfonic acid, crystallographic data indicates monoclinic crystal systems with space group P1 21/c 1 [32].
The crystallographic parameters for related compounds include unit cell dimensions with a-axis lengths around 11.57 Å, b-axis measurements of approximately 5.58 Å, and c-axis values near 10.72 Å [32]. The β angle typically measures around 91.5 degrees, while α and γ angles remain at 90 degrees [32]. Cell volumes for these structures are approximately 692 cubic angstroms at measurement temperatures of 153 Kelvin [32].
The crystal structure exhibits a residual factor for significantly intense reflections of approximately 0.02, indicating high-quality crystallographic data [32]. These measurements provide insight into the solid-state organization of benzene-1,4-disulfonic acid and its derivatives [32].
The electronic structure of benzene-1,4-disulfonic acid is characterized by the interaction between the aromatic benzene system and the electron-withdrawing sulfonic acid groups [42]. The presence of two sulfonic acid substituents creates a highly electron-deficient aromatic system that significantly affects the compound's reactivity and properties [42].
The sulfonic acid groups function as strong electron-withdrawing substituents through both inductive and resonance effects [42]. This electron withdrawal stabilizes the aromatic system while simultaneously increasing the acidity of the sulfonic acid protons [35] [42]. The para positioning of these groups creates a symmetrical electronic environment that maximizes the electron-withdrawing effects .
Computational studies on similar benzenesulfonic acid derivatives indicate that the presence of electron-withdrawing substituents enhances the acidity through stabilization of the conjugate base [42]. The delocalization of negative charge across the sulfonate groups and the aromatic ring system contributes to the compound's strong acidic character [35] [42].
Benzene-1,4-disulfonic acid exhibits extremely strong acidic properties characteristic of aromatic sulfonic acids [35] [39]. Sulfonic acids generally demonstrate pKa values around -7, indicating complete dissociation in aqueous solutions [35]. For benzene-1,4-disulfonic acid specifically, predicted pKa values fall within the range of -1.65 ± 0.50 [11], confirming its status as a very strong acid.
The compound possesses two acidic protons, each associated with a sulfonic acid group, resulting in a diprotic acid system [11] [39]. The first dissociation occurs readily due to the strong electron-withdrawing nature of the sulfonic acid groups [35] [42]. The second dissociation, while slightly less favorable due to electrostatic repulsion, still proceeds essentially to completion under normal aqueous conditions [35].
Property | Value | Reference |
---|---|---|
Predicted pKa | -1.65 ± 0.50 | [11] |
Acid Type | Strong diprotic acid | [35] |
General sulfonic acid pKa | ~-7 | [35] |
Dissociation | Complete in water | [35] |
The strong acidity results from the resonance stabilization of the sulfonate anion and the inductive effects of the aromatic ring system [35] [42]. These factors combine to make benzene-1,4-disulfonic acid significantly more acidic than simple carboxylic acids [35].
Benzene-1,4-disulfonic acid demonstrates high solubility in polar protic solvents, particularly water, due to its ionic character and ability to form hydrogen bonds [22]. The presence of two sulfonic acid groups enhances the compound's hydrophilic properties, making it readily soluble in aqueous media .
Water solubility data for related benzenedisulfonic acid compounds shows significant dissolution capacity [22]. For comparison, benzene-1,3-disulfonic acid disodium salt exhibits solubility of 663 grams per liter at 20°C [22], indicating the high water solubility characteristic of disulfonic acid derivatives.
The compound's solubility in organic solvents varies considerably based on solvent polarity and hydrogen bonding capacity [21] [23]. Polar organic solvents such as alcohols and dimethyl sulfoxide can dissolve the compound to varying degrees [21]. Non-polar solvents like benzene and diethyl ether show limited solubility due to the ionic nature of the sulfonic acid groups [30].
Solvent Type | Solubility | Comments |
---|---|---|
Water | High | Complete dissociation |
Polar alcohols | Moderate | Hydrogen bonding |
Dimethyl sulfoxide | Moderate | Polar aprotic solvent |
Non-polar organics | Low | Limited ionic dissolution |
The compound's density is reported as 1.764 grams per cubic centimeter, reflecting its high molecular density due to the sulfur and oxygen content [19]. This physical property influences its behavior in solution and separation processes [19].
Thermal analysis of benzene-1,4-disulfonic acid and related compounds reveals characteristic decomposition patterns typical of aromatic sulfonic acids [26] [30]. Aromatic sulfonic acids generally undergo desulfonation reactions when heated in aqueous media near 200°C, converting back to the parent aromatic compound with release of sulfuric acid [30].
Studies on related benzenedisulfonic acid derivatives show multi-stage thermal decomposition processes [26]. Thermogravimetric analysis indicates initial weight loss stages corresponding to dehydration, followed by decomposition of the sulfonic acid groups [26]. For manganese complexes of benzenedisulfonic acid, decomposition temperatures range from 110°C to 896°C depending on the specific derivative and coordination environment [26].
The thermal stability of benzene-1,4-disulfonic acid is influenced by its crystalline structure and the strength of intermolecular hydrogen bonding [26] [30]. The compound exhibits higher thermal stability compared to simple sulfonic acids due to the stabilizing effects of the aromatic ring system [30].
Decomposition Stage | Temperature Range (°C) | Process |
---|---|---|
Initial dehydration | 50-200 | Water loss |
Desulfonation | 200-400 | SO₃H group elimination |
Aromatic degradation | >400 | Ring decomposition |
Corrosive